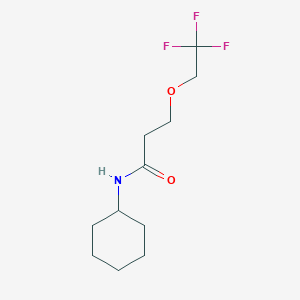
N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide is an organic compound characterized by the presence of a cyclohexyl group, a trifluoroethoxy group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide typically involves the reaction of cyclohexylamine with 3-(2,2,2-trifluoroethoxy)propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
- N-cyclohexyl-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxamide
Uniqueness
N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C11H18F3NO2 |
|---|---|
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
N-cyclohexyl-3-(2,2,2-trifluoroethoxy)propanamide |
InChI |
InChI=1S/C11H18F3NO2/c12-11(13,14)8-17-7-6-10(16)15-9-4-2-1-3-5-9/h9H,1-8H2,(H,15,16) |
InChI-Schlüssel |
YXKAKNBGJUNRKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CCOCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
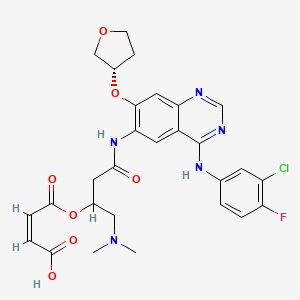
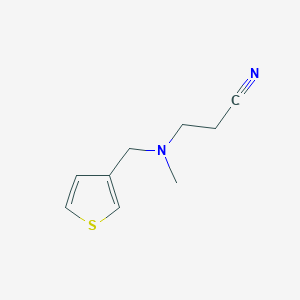
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
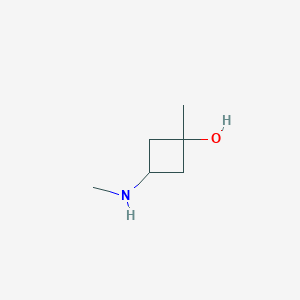

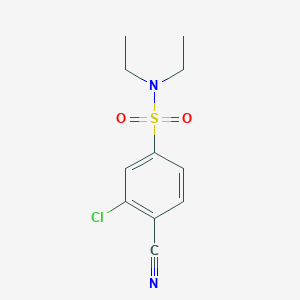
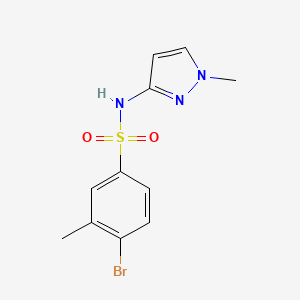
![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)



